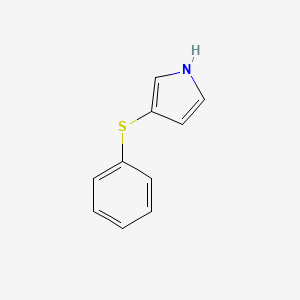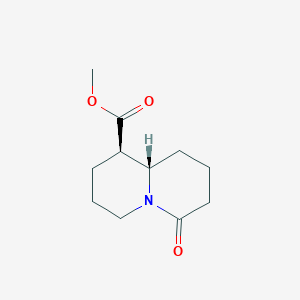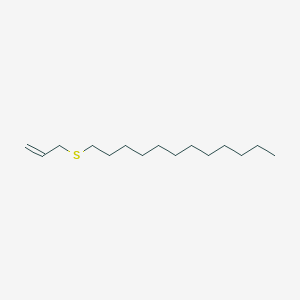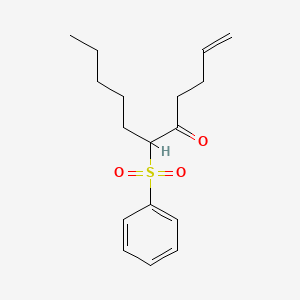
6-(Benzenesulfonyl)undec-1-EN-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzenesulfonyl)undec-1-en-5-one is a chemical compound with the molecular formula C17H24O3S It is characterized by the presence of a benzenesulfonyl group attached to an undec-1-en-5-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzenesulfonyl)undec-1-en-5-one typically involves the reaction of benzenesulfonyl chloride with an appropriate undec-1-en-5-one precursor. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Benzenesulfonyl)undec-1-en-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzenesulfonic acid or sulfonate esters.
Reduction: Formation of benzenesulfide or benzenethiol derivatives.
Substitution: Formation of various substituted benzenesulfonyl compounds.
Scientific Research Applications
6-(Benzenesulfonyl)undec-1-en-5-one has several applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Benzenesulfonyl)undec-1-en-5-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: A precursor used in the synthesis of 6-(Benzenesulfonyl)undec-1-en-5-one.
Benzenesulfonic Acid: An oxidation product of benzenesulfonyl compounds.
Benzenethiol: A reduction product of benzenesulfonyl compounds.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of an alkene and a benzenesulfonyl group.
Properties
CAS No. |
80945-32-0 |
|---|---|
Molecular Formula |
C17H24O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
6-(benzenesulfonyl)undec-1-en-5-one |
InChI |
InChI=1S/C17H24O3S/c1-3-5-8-14-17(16(18)13-6-4-2)21(19,20)15-11-9-7-10-12-15/h4,7,9-12,17H,2-3,5-6,8,13-14H2,1H3 |
InChI Key |
RNBZKUPIPGVPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C(=O)CCC=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


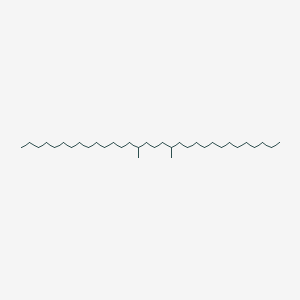
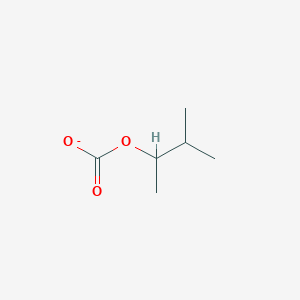
![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
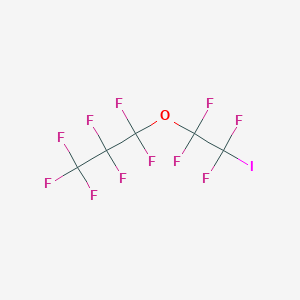
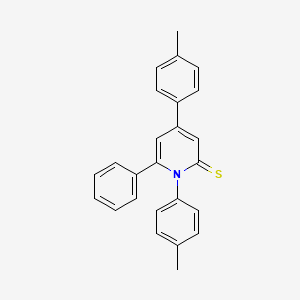
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
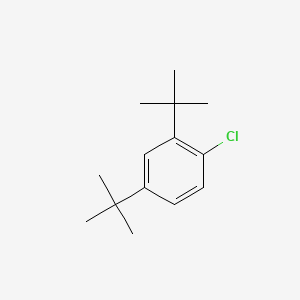
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
